CID 76519663
Description
Overview of the Chemical Research Landscape
The modern chemical research landscape is a dynamic and interdisciplinary field, characterized by the convergence of chemistry, biology, and computational science. medchemexpress.com This synergy has accelerated the discovery and development of new molecules with the potential to address a myriad of scientific questions and unmet medical needs. nih.gov Researchers are increasingly focused on creating "greener" and more efficient synthetic routes and leveraging computational tools for the design and prediction of molecular properties. nih.gov The industry is also witnessing a trend towards the development of specialty chemicals and bio-based materials, driven by a demand for sustainability and innovation.
Significance of Investigating Novel Chemical Entities in Academic Research
The exploration of novel chemical entities (NCEs) is a cornerstone of academic research, fueling the engine of innovation in medicine and biotechnology. These compounds, often originating from academic laboratories, provide invaluable tools to probe biological pathways, validate new drug targets, and serve as starting points for the development of next-generation therapeutics. The study of NCEs allows researchers to push the boundaries of current knowledge, often leading to unexpected discoveries and the opening of new avenues of scientific inquiry. nih.gov
Positioning CID 76519663 within Contemporary Chemical Biology Studies
This compound, also identified in scientific literature as DB818, has been investigated for its role as a transcription factor inhibitor. Specifically, it has been studied as an inhibitor of the HOXA9 transcription factor, which is implicated in acute myeloid leukemia. Its mechanism of action, which involves binding to the minor groove of DNA, places it within a significant area of chemical biology focused on the modulation of gene expression at the transcriptional level. The study of such molecules is critical for developing targeted therapies for diseases driven by aberrant transcription factor activity.
Detailed Research Findings on this compound (DB818)
Research into this compound has primarily focused on its potential as an inhibitor of the HOXA9 transcription factor. Studies have shown that this heterocyclic diamidine can act as a sequence-selective DNA ligand.
Biological Activity
In a murine Hoxa9-dependent leukemic cell model, the compound, referred to as DB818, demonstrated the ability to alter HOXA9-mediated transcription. This led to several key cellular outcomes:
Inhibition of Cell Survival and Proliferation: The compound was found to negatively impact the survival and proliferation of leukemic cells that depend on HOXA9.
Induction of Cell Death: Treatment with the compound led to an increase in cell death.
Promotion of Differentiation: It promoted the differentiation of cells into granulocytes and monocytes.
These findings highlight the compound's potential as a chemical probe to study HOXA9-driven processes and as a lead compound for the development of therapeutics for acute myeloid leukemia.
Physicochemical Properties of this compound
The fundamental properties of a chemical compound are critical to its study and potential application. The following table outlines the key physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 435.0 Da |
| Molecular Formula | C20H16Cl3N3OS |
| Standard InChI Key | ZQWBOKJVVYNKTL-AUEPDCJTSA-N |
| SMILES | c1cc(ccc1c2c(n3ccsc3n2)\C=N\OCc4ccc(c(c4)Cl)Cl)Cl |
| Heavy Atom Count | 28 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 4 |
Table 1: Physicochemical Properties of this compound. This interactive table provides a summary of the key computed properties of the compound.
Structure
2D Structure
Properties
Molecular Formula |
C7H8BiO7 |
|---|---|
Molecular Weight |
413.11 g/mol |
InChI |
InChI=1S/C7H6O5.Bi.2H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;2*1H2/q;+2;;/p-2 |
InChI Key |
QYRZNUWUKYCZNU-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O.O |
Origin of Product |
United States |
Synthetic Chemistry Approaches for Cid 76519663 and Analogues
Retrosynthetic Analysis of a Hypothetical Core Structure
A retrosynthetic analysis is a foundational technique in synthetic organic chemistry used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves mentally breaking key chemical bonds and applying known, reliable chemical transformations in reverse. For any given complex molecule, multiple retrosynthetic pathways can often be proposed.
Functional Group Interconversion (FGI): Modifying a functional group into another to facilitate a key bond-forming reaction.
Chemoselectivity: Ensuring that a reagent reacts with only one of several reactive functional groups.
Regioselectivity: Controlling the position at which a reaction occurs on a molecule.
Stereoselectivity: Controlling the three-dimensional arrangement of atoms in the product.
Without the structure of CID 76519663, a specific retrosynthetic analysis is impossible. However, for a hypothetical complex molecule, one would identify key fragments and the bonds linking them, then devise a convergent or linear strategy for their assembly.
Development of Novel Synthetic Methodologies
The synthesis of a novel chemical entity often necessitates the development of new synthetic methods or the adaptation of existing ones to achieve the desired outcome with high efficiency and selectivity.
Chemo- and Regioselective Synthesis Strategies
Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules that possess multiple reactive sites. Strategies to achieve this include:
Protecting Groups: Temporarily masking a reactive functional group to prevent it from participating in a chemical reaction. The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removed afterward without affecting the rest of the molecule.
Directed Metalation: Using a directing group to guide a metalating agent (e.g., an organolithium reagent) to a specific position on an aromatic ring or other scaffold, allowing for subsequent functionalization at that site.
Catalyst Control: Employing a catalyst that selectively promotes a reaction at a particular site due to steric or electronic factors.
Stereoselective Synthesis of Isomers
Many complex molecules are chiral and can exist as multiple stereoisomers. The biological activity of these isomers can vary significantly. Therefore, controlling the stereochemistry of a synthesis is often a critical goal. Key approaches include:
Chiral Pool Synthesis: Starting with a readily available, enantiomerically pure natural product and using it as a building block.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over others.
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a subsequent reaction to occur stereoselectively.
Divergent Synthesis for Structure-Activity Relationship Studies
Divergent synthesis is a powerful strategy for creating a library of related compounds (analogues) from a common intermediate. This approach is highly valuable for structure-activity relationship (SAR) studies, where the goal is to understand how modifications to a molecule's structure affect its biological activity.
A typical divergent synthesis would involve:
Synthesis of a Core Scaffold: A central molecular framework is synthesized in a multi-step sequence.
Late-Stage Functionalization: In the final steps of the synthesis, different functional groups or substituents are introduced at various positions on the core scaffold.
This allows for the efficient production of numerous analogues for biological screening without having to repeat the entire synthetic sequence for each new compound.
Scale-Up Considerations for Academic Research Applications
Transitioning a synthetic route from a small-scale laboratory setting (milligrams) to a larger scale for more extensive academic research (grams or kilograms) presents several challenges:
Reagent Cost and Availability: Reagents that are suitable for small-scale synthesis may be prohibitively expensive or not available in bulk.
Reaction Conditions: Reactions that are easily managed in a small flask, such as those requiring cryogenic temperatures or high pressures, can be difficult and hazardous to perform on a larger scale.
Purification: Chromatographic purification methods that are common in research labs are often not practical for large quantities of material. Alternative purification methods like crystallization or distillation may need to be developed.
Safety: The risks associated with exothermic reactions, toxic reagents, and flammable solvents are magnified at a larger scale.
A successful scale-up requires careful optimization of the synthetic route to ensure it is safe, efficient, and cost-effective.
Compound Names Mentioned
Due to the inability to identify this compound, no specific compound names can be listed in relation to its synthesis.
Advanced Structural Characterization of Cid 76519663
High-Resolution Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, X-ray Crystallography)
The precise molecular structure of a compound is determined through a combination of high-resolution spectroscopic methods. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for elucidating the carbon-hydrogen framework of CID 76519663. One-dimensional NMR techniques, such as ¹H and ¹³C NMR, would reveal the number and types of proton and carbon environments, respectively. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between atoms, ultimately allowing for the assembly of the complete molecular skeleton. The chemical shifts, coupling constants, and signal integrations from these spectra would provide a detailed map of the molecule's covalent structure.
Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, yielding a characteristic pattern of fragment ions that can further confirm the proposed structure by revealing the nature of its substructures.
X-ray Crystallography offers the most definitive three-dimensional structural information, provided that a suitable single crystal of this compound can be grown. This technique involves diffracting X-rays off the crystal lattice, which produces a unique diffraction pattern. nih.govwikipedia.org By analyzing the intensities and positions of the diffracted beams, the electron density map of the molecule can be calculated, revealing the precise spatial arrangement of each atom, as well as bond lengths and angles. wikipedia.org This method provides an unambiguous determination of the compound's stereochemistry and solid-state conformation. nih.govwikipedia.org
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Number and type of hydrogen atoms, neighboring environments. |
| ¹³C NMR | Number and type of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Structural fragments to confirm connectivity. |
| X-ray Crystallography | Definitive 3D structure, stereochemistry, bond lengths, and angles. nih.govwikipedia.org |
Conformational Analysis and Dynamic Behavior of this compound
While X-ray crystallography provides a static picture of the molecule in the solid state, compounds in solution often exist as an ensemble of interconverting conformations. nih.gov Understanding the conformational dynamics of this compound is crucial, as different conformations can exhibit different biological activities.
Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, would be employed to model the potential energy surface of the molecule and identify low-energy conformers. These theoretical predictions would then be correlated with experimental data.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about through-space proximities between protons, which helps to define the molecule's preferred conformation(s) in solution. Furthermore, variable temperature NMR studies could reveal information about the energy barriers between different conformers and the dynamics of any conformational exchange processes. nih.gov
| Analytical Method | Insight into Dynamic Behavior |
| Computational Modeling | Prediction of stable conformers and energy barriers. |
| NOESY/ROESY NMR | Determination of through-space proton proximities to define solution conformation. |
| Variable Temperature NMR | Analysis of the rate of conformational exchange and thermodynamic parameters. |
Purity Assessment and Advanced Characterization of this compound for Biological Studies
For any biological investigation, the purity of the compound is of paramount importance to ensure that the observed effects are solely attributable to the compound of interest. A multi-technique approach is necessary for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis. By employing different column stationary phases and mobile phase compositions, the presence of any impurities can be detected and quantified. The use of a diode-array detector (DAD) or a mass spectrometer as the detector (LC-MS) can provide additional structural information about any detected impurities.
Quantitative NMR (qNMR) is another powerful method for determining purity without the need for a reference standard of the impurities themselves. By integrating the signals of the compound of interest against a certified internal standard of known concentration, a highly accurate purity value can be obtained.
The presence of residual solvents or water can be determined by a combination of thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS). Finally, elemental analysis provides an independent verification of the compound's elemental composition, which should match the theoretical values for the proposed molecular formula.
| Purity Assessment Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Detection and quantification of non-volatile impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities. |
| Quantitative NMR (qNMR) | Absolute purity determination against a certified standard. |
| Thermogravimetric Analysis (TGA) | Measurement of residual solvent and water content. |
| Elemental Analysis | Verification of elemental composition (C, H, N, etc.). |
Computational Chemistry and in Silico Modeling of Cid 76519663
Quantum Mechanical Studies of CID 76519663 Electronic Structure
Quantum mechanical (QM) methods are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity, stability, and spectroscopic properties. For a compound like this compound, a first step would involve solving the Schrödinger equation, though approximations are necessary for multi-electron systems. wikipedia.org
A common starting point is the Hartree-Fock method, which provides a foundational understanding of the electronic wavefunction. However, for more accurate results, methods that include electron correlation, such as Density Functional Theory (DFT), are widely used. wikipedia.org DFT, particularly with hybrid functionals like B3LYP, offers a good balance between computational cost and accuracy for determining molecular geometries and electronic properties. wikipedia.org
Key electronic structure properties that would be investigated for this compound include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. Other properties of interest would be the electron density distribution, molecular electrostatic potential (MEP), and Mulliken population analysis, which together provide a comprehensive picture of the charge distribution and potential sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Quantum Mechanical Properties of this compound
| Property | Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity. |
Molecular Dynamics Simulations for Conformational Sampling of this compound
While quantum mechanics provides a static picture of the electronic structure, molecules are dynamic entities. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the accessible conformations and the transitions between them.
For this compound, an MD simulation would typically be performed using a classical force field, such as AMBER or CHARMM, which approximates the potential energy of the system. The simulation would be run for a sufficient duration (nanoseconds to microseconds) to ensure adequate sampling of the conformational space. scinetmol.in
The resulting trajectory would be analyzed to identify the most stable conformations, which correspond to low-energy regions of the potential energy surface. Techniques like root-mean-square deviation (RMSD) clustering can be used to group similar structures and identify the predominant conformational families. This information is crucial for understanding how the molecule might interact with a biological target, as different conformations can have vastly different binding affinities. Advanced sampling techniques may be necessary to overcome significant energy barriers and explore a wider range of conformations. nih.gov
Ligand-Based and Structure-Based Computational Design Strategies for this compound Analogues
The design of analogues of this compound would be guided by both ligand-based and structure-based computational methods, with the goal of improving desired properties such as potency, selectivity, or pharmacokinetic profiles. temple.edunih.govnih.gov
Ligand-based design is employed when the structure of the biological target is unknown. drugdesign.org This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. temple.edu For this compound, this would involve building a pharmacophore model based on its key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are presumed to be essential for its activity. This model could then be used to screen virtual libraries for other molecules that match the pharmacophore, or to guide the design of new analogues by modifying the scaffold of this compound to better fit the pharmacophore. nih.govdrugdesign.org
Structure-based design , on the other hand, is utilized when the three-dimensional structure of the biological target is available. ethernet.edu.et This powerful approach involves docking this compound into the binding site of the target protein to predict its binding mode and affinity. temple.edu Analysis of the predicted protein-ligand interactions would reveal key contacts that can be optimized. For example, if a hydrogen bond is predicted to be important, analogues could be designed to strengthen this interaction. This iterative process of docking, scoring, and molecular modification allows for the rational design of more potent analogues. ethernet.edu.et
Predictive Modeling of this compound Interactions with Biological Macromolecules
Predictive modeling plays a crucial role in anticipating how this compound and its analogues will interact with biological macromolecules, primarily proteins. This is often achieved through a combination of molecular docking and more advanced simulation techniques.
Molecular docking would be the initial step to predict the preferred binding orientation of this compound within the active site of a target protein. Scoring functions are used to estimate the binding affinity and rank different poses.
Following docking, more rigorous methods like MD simulations of the protein-ligand complex can be employed to assess the stability of the predicted binding mode and to calculate the binding free energy with greater accuracy. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more dynamic and realistic picture of the interaction.
Furthermore, machine learning and artificial intelligence are increasingly being used to develop predictive models for protein-ligand interactions. researchgate.net These models can be trained on large datasets of known protein-ligand complexes to learn the complex relationships between molecular features and binding affinity. scinetmol.in Such models could be used to rapidly screen large numbers of virtual analogues of this compound, prioritizing the most promising candidates for further investigation.
Table 2: Hypothetical Predicted Interactions of this compound with a Target Protein
| Interaction Type | Key Residues Involved | Predicted Contribution to Binding |
|---|---|---|
| Hydrogen Bonding | ASP120, TYR155 | High |
| Hydrophobic Interactions | LEU80, VAL95, ILE100 | Moderate |
Biochemical Characterization of Cid 76519663 Interactions
Enzyme Kinetic Studies with Putative Biological Targets of CID 76519663
No information is available regarding the putative biological targets of this compound, and therefore no enzyme kinetic studies can be reported.
Protein-Ligand Binding Affinity Determination for this compound
There are no studies available that measure the binding affinity of this compound to any protein targets.
Spectroscopic Methods for Probing this compound-Biomolecule Interactions
No spectroscopic data has been published to indicate or characterize the interaction of this compound with any biomolecules.
Biochemical Pathway Analysis Affected by this compound
There is no information available on the effects of this compound on any biochemical pathways.
Molecular Target Identification and Validation Strategies for Cid 76519663
Affinity-Based Proteomics for CID 76519663 Target Deconvolution
Affinity-based proteomics is a powerful strategy to isolate and identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate. This approach relies on the specific interaction between the compound of interest and its protein targets. To apply this to this compound, a derivative of the compound would first be synthesized, incorporating a reactive group for immobilization and a linker arm. This derivative would then be covalently attached to a solid support, such as agarose (B213101) or magnetic beads, creating an affinity matrix.
This this compound-functionalized matrix would then be incubated with a proteome extract. Proteins that specifically bind to this compound will be captured on the matrix, while non-binding proteins are washed away. A key aspect of this process is the use of a control experiment, where a mock matrix without the compound or a matrix with an inactive analogue is used to distinguish specific binders from non-specific ones. Competitive elution, using an excess of free this compound, can further enhance the specificity by displacing true binding partners.
The captured proteins are then eluted and identified using high-resolution mass spectrometry. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, are employed to compare the abundance of proteins captured by the this compound matrix versus the control matrix. This allows for the confident identification of high-affinity interactors.
Below is a hypothetical table representing potential results from such an experiment.
Table 1: Putative Protein Interactions with this compound Identified by Affinity-Based Proteomics This table is for illustrative purposes only and represents hypothetical data.
| Protein ID (UniProt) | Protein Name | Fold Enrichment (this compound vs. Control) | Function |
|---|---|---|---|
| P04637 | Tumor protein p53 | 15.2 | Transcription factor, cell cycle regulation |
| P31749 | Mitogen-activated protein kinase 1 | 11.8 | Signal transduction, cell proliferation |
| Q13547 | Histone deacetylase 2 | 9.5 | Epigenetic regulation |
| P62258 | 14-3-3 protein zeta/delta | 7.3 | Signal transduction, apoptosis |
Label-Free Approaches for Identifying this compound Binding Partners
Label-free methods offer the significant advantage of identifying molecular targets without the need for chemical modification of the compound, thereby preserving its native bioactivity. One prominent label-free technique is the cellular thermal shift assay (CETSA). This method is based on the principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein.
In a CETSA experiment, intact cells or cell lysates are treated with this compound and then subjected to a temperature gradient. At elevated temperatures, proteins denature and aggregate. If this compound binds to a specific protein, it can confer thermal stability, meaning a higher temperature is required to denature it. After heating, the soluble protein fraction is separated from the aggregated fraction, and the abundance of individual proteins is quantified across the temperature range using mass spectrometry. Proteins that remain soluble at higher temperatures in the presence of this compound are considered potential binding partners.
Another label-free approach is Drug Affinity Responsive Target Stability (DARTS), which assesses changes in a protein's susceptibility to proteolysis upon ligand binding. The binding of this compound to its target can mask protease cleavage sites, making the protein more resistant to degradation. By treating a cell lysate with this compound followed by a protease, and then analyzing the resulting protein fragments by gel electrophoresis or mass spectrometry, protected proteins can be identified as candidate targets.
Table 2: Hypothetical CETSA Results for this compound This table is for illustrative purposes only and represents hypothetical data.
| Protein ID (UniProt) | Protein Name | Melting Temperature Shift (ΔTm) with this compound (°C) | Significance (p-value) |
|---|---|---|---|
| P31749 | Mitogen-activated protein kinase 1 | +4.2 | <0.001 |
| P04637 | Tumor protein p53 | +3.5 | <0.005 |
| Q09472 | Casein kinase II subunit alpha | +2.8 | <0.01 |
| P10636 | Microtubule-associated protein tau | +1.1 | >0.05 (not significant) |
Genetic Screens for this compound Target Confirmation
Once a list of putative targets has been generated through biochemical methods, genetic approaches are crucial for validating which of these targets are responsible for the biological effects of this compound. Genome-wide genetic screens, such as those using CRISPR-Cas9 technology, can systematically assess the impact of knocking out every gene on cellular sensitivity to the compound.
In a CRISPR-based screen, a library of guide RNAs targeting all genes in the genome is introduced into a population of cells. These cells are then treated with this compound at a concentration that inhibits cell growth. If the knockout of a particular gene confers resistance to the compound, it suggests that the protein product of that gene is either the direct target or a critical component of the pathway through which the compound exerts its effect. Conversely, if a gene knockout sensitizes the cells to this compound, it may indicate a parallel pathway or a resistance mechanism.
By sequencing the guide RNAs present in the surviving cell population and comparing their abundance to an untreated control population, genes that modulate the cellular response to this compound can be identified. This provides strong genetic evidence to confirm or refute the candidates identified in proteomic screens.
Table 3: Illustrative Results from a CRISPR-Cas9 Screen for this compound Resistance This table is for illustrative purposes only and represents hypothetical data.
| Gene Symbol | Description | Log2 Fold Change (Treated vs. Control) | Phenotype |
|---|---|---|---|
| MAPK1 | Mitogen-activated protein kinase 1 | +5.8 | Resistance |
| TP53 | Tumor protein p53 | +4.1 | Resistance |
| HDAC2 | Histone deacetylase 2 | +3.7 | Resistance |
| ABC B1 | ATP-binding cassette sub-family B member 1 | -6.2 | Sensitization |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cid 76519663 Derivatives
Stereochemical Structure-Activity Relationship (S-SAR) of CID 76519663 AnalogsThere is no available research on the synthesis of stereoisomers of this compound analogues or the evaluation of their stereochemical impact on biological activity.
Until research on the medicinal chemistry of this compound is published, a detailed article on its SAR and SPR studies cannot be written.
Information regarding the chemical compound “this compound” is not available in the public domain, preventing the creation of the requested article.
Extensive searches for scientific literature and data pertaining to the chemical compound identified as "this compound" have yielded no specific information regarding its effects on cellular phenotypic responses. Despite a comprehensive search strategy targeting research on cellular morphology, cell cycle, programmed cell death, autophagy, and cellular metabolism, no studies or datasets associated with this particular compound could be located.
The investigation included searches for alternative names and synonyms for "this compound" in an attempt to uncover any related research that might be indexed under a different identifier. However, these efforts also failed to produce any relevant findings.
Consequently, it is not possible to generate the detailed and scientifically accurate article as requested in the provided outline. The absence of any research data on "this compound" means that no content can be created for the specified sections and subsections, including:
Cellular Phenotypic Responses Induced by Cid 76519663
Cellular Metabolism Reprogramming by CID 76519663
Without any foundational research, the creation of data tables and the reporting of detailed findings are unachievable. Therefore, the request to generate an article focusing solely on the chemical compound “this compound” cannot be fulfilled at this time due to the lack of available information.
Advanced Preclinical Mechanistic Studies of Cid 76519663 in in Vitro Models
Organoid and 3D Cell Culture Models for Mechanistic Studies of CID 76519663
As of the latest available scientific literature, there are no published studies detailing the use of this compound (GNE-3511) in organoid or other three-dimensional (3D) cell culture models for mechanistic investigations. While 3D culture systems, such as brain organoids and neurospheres, are increasingly utilized to model complex neurological disease pathologies and for therapeutic screening, their specific application to elucidate the mechanisms of this compound has not yet been reported.
These advanced models offer the potential to study the effects of Dual Leucine Zipper Kinase (DLK) inhibition by this compound in a more physiologically relevant context that mimics the cellular diversity and structural organization of the human brain. Future research employing these models could provide significant insights into how this compound modulates neuronal networks, glial interactions, and the cellular stress pathways involved in neurodegeneration.
Co-culture and Microfluidic Systems for Investigating this compound Effects
There is currently a lack of publicly available research on the application of this compound (GNE-3511) in co-culture or microfluidic systems. These specialized in vitro platforms are designed to investigate intricate cell-cell interactions and signaling pathways in a controlled microenvironment.
For instance, neuron-glia co-cultures could be employed to understand how the inhibition of DLK by this compound in neurons affects glial cell responses and neuroinflammation. nih.govaxionbiosystems.comspringernature.com Microfluidic devices, which allow for the precise spatial and temporal control of the cellular environment, could be used to model axon injury and study the localized effects of this compound on axonal transport and degeneration. Despite the potential of these systems to provide a deeper understanding of the compound's mechanism of action, such studies have not yet been published.
Ex Vivo Tissue Models for Studying this compound Bioactivity
To date, no studies have been published that utilize ex vivo tissue models, such as organotypic brain slice cultures, spinal cord slices, or retinal explants, to investigate the bioactivity of this compound (GNE-3511). These models are advantageous as they preserve the complex cellular architecture and synaptic connectivity of the original tissue, offering a valuable intermediate between in vitro cell culture and in vivo animal models. nih.govnih.govnih.gov
The application of this compound to ex vivo models could, for example, allow for the examination of its neuroprotective effects following excitotoxic or ischemic insults in a setting that maintains the native tissue environment. Such studies would be instrumental in validating the therapeutic potential of DLK inhibition by this compound in a system that closely mirrors the complexity of the central nervous system.
Mechanistic Investigations in Genetically Engineered Cell Lines with this compound
Mechanistic studies of this compound (GNE-3511) have been conducted in genetically engineered cell lines to elucidate its molecular targets and downstream effects. These studies leverage cell lines with specific genetic modifications to isolate and understand the role of particular pathways.
One such study utilized a genome-edited hamster insulinoma (HIT) cell line that expresses a kinase-dead mutant of DLK. nih.gov This genetically engineered model was instrumental in demonstrating the requirement of DLK activity for the expression of c-Fos mRNA. nih.gov Treatment of wild-type HIT cells with this compound phenocopied the genetic inhibition of DLK, leading to a significant reduction in c-Fos mRNA levels. nih.gov This finding suggests that the effects of this compound on gene expression are mediated, at least in part, through the DLK/c-Fos signaling axis. nih.gov
In other research, human embryonic kidney (HEK293) cells transfected to overexpress human DLK have been used as a model system to assess the inhibitory activity of this compound on the c-Jun N-terminal kinase (JNK) pathway. medchemexpress.com In these cells, this compound demonstrated potent inhibition of JNK phosphorylation, a key downstream event of DLK signaling. medchemexpress.com
Furthermore, studies in HeLa cells have utilized overexpression of various DLK mutants to investigate the role of different protein domains in its localization. While not a direct mechanistic study of this compound's inhibitory action, these genetically modified cells were used to show that treatment with this compound did not block the localization of DLK to vesicles, indicating that its kinase activity is not required for this process.
These investigations in genetically engineered cell lines have been crucial in confirming the on-target activity of this compound and in beginning to unravel the downstream molecular consequences of DLK inhibition.
Table of Research Findings for this compound in Genetically Engineered Cell Lines
| Cell Line | Genetic Modification | Key Finding with this compound | Reference |
|---|---|---|---|
| Hamster Insulinoma (HIT) | Wild-Type | Decreased c-Fos mRNA levels by 60% after 8 hours of treatment. | nih.gov |
| Hamster Insulinoma (HIT) | Genome-edited to express kinase-dead DLK | N/A (Used as a genetic control to validate the effect of this compound) | nih.gov |
| Human Embryonic Kidney (HEK293) | Transfected to overexpress human DLK | Potent inhibition of JNK phosphorylation. | medchemexpress.com |
Table of Compound Names
| Compound Name | |
|---|---|
| This compound | |
| GNE-3511 | |
| c-Jun |
Integrative Multi Omics Approaches in Cid 76519663 Research
Transcriptomics: Global Gene Expression Profiling in Response to CID 76519663
Transcriptomic analyses have been instrumental in revealing the global changes in gene expression induced by BTK inhibitors, including Evobrutinib. These studies, often employing techniques like RNA sequencing, have demonstrated that BTK inhibition significantly alters the gene expression profiles in immune cells, particularly B cells.
In preclinical models of multiple sclerosis, treatment with Evobrutinib has been shown to dose-dependently inhibit the expression of genes involved in B-cell activation and maturation. nih.gov This includes the reduced expression of Major Histocompatibility Complex class II (MHC-II) and other co-stimulatory molecules, which are critical for antigen presentation to T cells. nih.gov Furthermore, Evobrutinib has been observed to suppress the transcription of pro-inflammatory cytokines. For instance, while B-cell receptor (BCR) ligation strongly upregulates IFN-γ mRNA, Evobrutinib can reverse this effect in a dose-dependent manner. nih.gov
Broader studies on BTK inhibitors have provided a more detailed picture of the transcriptomic landscape. For example, the BTK inhibitor tirabrutinib has been shown to decrease the gene expression signatures of IRF4, a key transcription factor in lymphocyte development. nih.gov Research on other BTK inhibitors has also highlighted the downregulation of genes within the NF-κB, AKT, and ERK signaling pathways. nih.gov These pathways are central to B-cell proliferation, survival, and differentiation. While these findings are for the broader class of BTK inhibitors, they suggest that Evobrutinib likely modulates a similar suite of genes to exert its immunomodulatory effects.
Table 1: Selected Genes and Pathways Modulated by BTK Inhibitors
| Gene/Pathway | Effect of BTK Inhibition | Implication |
|---|---|---|
| MHC-II | Downregulation | Reduced antigen presentation by B cells |
| Co-stimulatory Molecules | Downregulation | Impaired T-cell activation |
| IFN-γ | Downregulation | Attenuation of pro-inflammatory response |
| IRF4 | Downregulation | Inhibition of lymphocyte development |
| NF-κB Pathway | Downregulation | Reduced B-cell survival and proliferation |
| AKT Pathway | Downregulation | Inhibition of cell survival signals |
Proteomics: Protein Abundance and Post-Translational Modification Changes Induced by this compound
Proteomic and phosphoproteomic studies have provided critical insights into the direct and downstream effects of Evobrutinib on protein expression and signaling cascades. As a covalent inhibitor of BTK, Evobrutinib's primary molecular interaction is with the BTK protein itself, preventing its phosphorylation and subsequent activation.
Phosphoproteomic analyses have been particularly powerful in elucidating the immediate signaling events affected by BTK inhibitors. Studies on BTK inhibitors have shown that they effectively reduce the phosphorylation of key signaling proteins downstream of the B-cell receptor. carrerasresearch.org For instance, the phosphorylation state of Ikaros, a nuclear gene regulator controlled by BTK, has been identified as a potential biomarker for the response to BTK inhibition. carrerasresearch.org Furthermore, phosphoproteomic analysis of cells treated with the BTK inhibitor tirabrutinib revealed the downregulation of the ERK and AKT pathways, corroborating the transcriptomic findings. nih.gov
Preclinical studies with Evobrutinib in myeloid cells have demonstrated a significant decrease in phosphorylated BTK (p-BTK) protein expression. researchgate.net This inhibition of BTK activation is a key mechanism underlying the compound's effects on these cells. While comprehensive proteomic studies specifically on Evobrutinib are not yet widely published, research on the BTK inhibitor class suggests that their effects extend beyond direct BTK signaling to modulate the broader proteome involved in cell adhesion, migration, and immune synapse formation.
Table 2: Key Proteins and Phosphorylation Events Affected by BTK Inhibition
| Protein | Modification | Effect of BTK Inhibition | Consequence |
|---|---|---|---|
| BTK | Phosphorylation | Decreased | Inhibition of downstream signaling |
| Ikaros | Phosphorylation | Altered | Potential biomarker of response |
| ERK Pathway Proteins | Phosphorylation | Decreased | Reduced cell proliferation |
Metabolomics: Metabolic Pathway Alterations upon this compound Treatment
Metabolomic studies are beginning to uncover the significant impact of BTK inhibitors on cellular metabolism, revealing another layer of their mechanism of action. Research on the BTK inhibitor ibrutinib in mantle cell lymphoma cells has shown that it profoundly affects key metabolic pathways. nih.govaacrjournals.org These include glycolysis, the pentose phosphate pathway, the TCA cycle, and glutaminolysis. nih.govaacrjournals.org Such widespread metabolic suppression is thought to be a critical component of the therapeutic efficacy of BTK inhibitors. nih.gov
A study focusing on the impact of BTK inhibition on B-cell and T-cell interactions indicated that a BTK inhibitor could modulate B-cell metabolic pathways, leading to an anti-inflammatory B-cell phenotype. researchgate.net More specifically to Evobrutinib, a study on its effects in mouse and human-derived myeloid cells highlighted species- and cell-specific differences in cellular metabolism upon treatment. researchgate.net For instance, Evobrutinib was found to decrease both the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in human monocyte-derived macrophages and mouse bone marrow-derived macrophages, but only ECAR in mouse microglia. researchgate.net This suggests that the metabolic reprogramming induced by Evobrutinib can vary depending on the cell type and species.
Table 3: Metabolic Pathways Influenced by BTK Inhibitors
| Metabolic Pathway | Effect of BTK Inhibition | Cellular Consequence |
|---|---|---|
| Glycolysis | Suppression | Reduced energy production and lactate |
| Pentose Phosphate Pathway | Suppression | Decreased nucleotide and NADPH synthesis |
| TCA Cycle | Suppression | Reduced mitochondrial respiration |
| Glutaminolysis | Suppression | Impaired anaplerosis and energy production |
Epigenomics: Chromatin Modifications and DNA Methylation Influenced by this compound
The role of epigenetics in the response and resistance to BTK inhibitors is an emerging area of research. While specific studies on the epigenomic effects of Evobrutinib are limited, research on other BTK inhibitors has demonstrated that epigenetic mechanisms can play a significant role in the therapeutic response.
Studies on resistance to the BTK inhibitor ibrutinib in diffuse large B-cell lymphoma have revealed that the primary mode of acquired resistance can be epigenetic rather than genetic. nih.govnih.gov This epigenetic resistance is driven in part by the transcription factor TCF4 and results in a phenotypic shift that alters BCR signaling, allowing cancer cells to circumvent the BTK blockade. nih.govnih.gov This suggests that the epigenetic landscape of a cell can influence its sensitivity to BTK inhibition.
The interplay between BTK signaling and epigenetic modifications is complex. While direct evidence of Evobrutinib-induced changes in chromatin modifications or DNA methylation is not yet available, the profound changes in gene expression and cellular phenotype suggest that such modifications are likely involved. Future epigenomic studies will be crucial to understand the long-term effects of Evobrutinib and to develop strategies to overcome potential epigenetic resistance mechanisms.
Concluding Remarks and Future Research Trajectories for Cid 76519663
Potential Academic Impact of CID 76519663 Research in Chemical Biology
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Q & A
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- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
